molecular formula C18H21N5O2 B6449388 5-methyl-2-{[2-(pyrazine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine CAS No. 2549012-57-7

5-methyl-2-{[2-(pyrazine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B6449388
CAS No.: 2549012-57-7
M. Wt: 339.4 g/mol
InChI Key: LNTQZILBCZUBRV-UHFFFAOYSA-N
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Description

5-methyl-2-{[2-(pyrazine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a synthetic organic compound with complex structural features Its structure combines a pyrimidine ring with a pyrazine carbonyl and a cyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[2-(pyrazine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves multiple steps. Initially, the precursor compounds are prepared through a series of condensation and cyclization reactions. For instance:

  • Condensation Reaction: : Pyrazine-2-carbonyl chloride reacts with an amino compound under mild conditions to form an intermediate.

  • Cyclization Reaction: : The intermediate undergoes intramolecular cyclization, facilitated by a suitable catalyst, to form the octahydrocyclopenta[c]pyrrole ring system.

  • Methoxylation: : The intermediate is then reacted with methoxy reagents in a controlled environment to introduce the methoxy group.

  • Methylation: : Finally, methylation is carried out using methyl iodide in the presence of a base to yield the final compound.

Industrial Production Methods

In an industrial setting, these reactions are scaled up using automated reactors. Careful control of temperature, pressure, and pH is maintained to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at the pyrazine carbonyl site.

  • Reduction: : Reduction reactions can target the pyrimidine ring or the methoxy group.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, can occur on the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: : Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

  • Oxidation: : Formation of N-oxides or ketones.

  • Reduction: : Alcohols or amines depending on the site of reduction.

  • Substitution: : Derivatives with new functional groups attached to the pyrimidine ring.

Scientific Research Applications

This compound is particularly valuable in medicinal chemistry due to its potential as a bioactive molecule. It has been explored for its role in:

  • Chemistry: : Used as a building block for more complex molecules.

  • Biology: : Potential inhibitor of specific enzymes involved in disease processes.

  • Medicine: : Investigated for anti-cancer, anti-inflammatory, and antiviral properties.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 5-methyl-2-{[2-(pyrazine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves binding to specific molecular targets. For instance, it may inhibit enzyme function by occupying the active site or binding to allosteric sites, thus altering enzyme activity. The compound's multi-ring structure enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison

  • Structural Analogues: : Compounds such as 5-methyl-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine share similar structural motifs but vary in the heterocyclic components.

  • Bioactivity: : While structurally similar compounds may exhibit similar bioactivity profiles, 5-methyl-2-{[2-(pyrazine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine often shows higher potency and selectivity.

Similar Compounds

  • 5-methyl-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

  • 5-methyl-2-{[2-(furan-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

  • 5-methyl-2-{[2-(thiazole-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

That’s the lowdown! Hope it hits the spot!

Properties

IUPAC Name

[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-13-7-21-17(22-8-13)25-12-18-4-2-3-14(18)10-23(11-18)16(24)15-9-19-5-6-20-15/h5-9,14H,2-4,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTQZILBCZUBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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